Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
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Overview
Description
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is a chemical compound that features a furan ring, a methoxyimino group, and an ammonium ion
Scientific Research Applications
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
Target of Action
Furan compounds, including this compound, are known to be versatile platform molecules derived from the degradation of lignocellulosic cellulose . They offer a crucial pathway for the conversion of renewable biomass .
Mode of Action
The electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . The complex chemistry of furan compounds leads to low selectivity of the target product .
Biochemical Pathways
It is known that furan compounds play a crucial role in the conversion of renewable biomass . The electrocatalytic conversion of furan compounds can lead to the development of cost-effective electrochemical conversion processes for biomass derivatives .
Result of Action
It is known that the electrocatalytic conversion of furan compounds can transform them into value-added chemicals .
Action Environment
Factors affecting the electrocatalytic conversion of furan compounds include electrolyte ph, potential, and substrate concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate typically involves the reaction of furan-2-carbaldehyde with methoxyamine hydrochloride to form the methoxyimino intermediate. This intermediate is then reacted with ammonium acetate under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The methoxyimino group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan compounds.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate.
Methoxyamine hydrochloride: Another precursor used in the synthesis.
5-Hydroxymethylfurfural (HMF): A furan derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its combination of a furan ring and a methoxyimino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate involves the reaction between furfural and hydroxylamine hydrochloride to form furfural oxime. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-(furan-2-yl)-2-(methoxyimino)acetate. Finally, the ammonium salt of this compound is prepared by reacting it with ammonium hydroxide.", "Starting Materials": [ "Furfural", "Hydroxylamine hydrochloride", "Ethyl bromoacetate", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Furfural is reacted with hydroxylamine hydrochloride in the presence of a base to form furfural oxime.", "Step 2: Furfural oxime is reacted with ethyl bromoacetate in the presence of a base to form ethyl 2-(furan-2-yl)-2-(methoxyimino)acetate.", "Step 3: Ethyl 2-(furan-2-yl)-2-(methoxyimino)acetate is reacted with ammonium hydroxide to form Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate." ] } | |
CAS No. |
97148-39-5 |
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
azane;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-; |
InChI Key |
ZWNSXPIVYODLLM-PHZXCRFESA-N |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)O.N |
SMILES |
CON=C(C1=CC=CO1)C(=O)[O-].[NH4+] |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O.N |
Appearance |
Off-White Solid |
melting_point |
170-173°C |
97148-39-5 | |
Pictograms |
Flammable |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αZ)-α-(Methoxyimino)-2-furanacetic Acid Ammonium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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